molecular formula C13H18F2N2O B3076169 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine CAS No. 1039954-99-8

1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine

Cat. No. B3076169
CAS RN: 1039954-99-8
M. Wt: 256.29 g/mol
InChI Key: QIXTXHJKQMEABL-UHFFFAOYSA-N
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Description

“1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine” is a research compound. Its molecular formula is C13H18F2N2O and its molecular weight is 256.2916264 .

Scientific Research Applications

Agrochemicals:

DFMP derivatives have gained attention in crop protection. The fluorine atom’s unique physicochemical properties, combined with the pyridine moiety, contribute to their effectiveness. Notably, fluazifop-butyl , the first TFMP derivative introduced to the agrochemical market, has paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests, and their biological activities are attributed to the trifluoromethyl group .

Pharmaceuticals:

Several DFMP derivatives find applications in pharmaceuticals. Their distinct properties make them valuable for drug development. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are undergoing clinical trials. Researchers continue to explore novel applications for DFMP in drug design and therapy .

Vapor-Phase Reactions:

DFMP can participate in vapor-phase reactions due to its unique chemical properties. Investigating its reactivity and selectivity in such reactions could lead to innovative synthetic methodologies or functional materials .

Functional Materials:

Beyond agrochemicals and pharmaceuticals, DFMP derivatives may contribute to functional materials. Researchers are exploring their potential in areas like catalysis, materials science, and organic electronics. The trifluoromethyl group’s effects on material properties are of particular interest .

Biological Studies:

DFMP’s structural features make it an intriguing probe for biological studies. Researchers can use it to investigate interactions with enzymes, receptors, or other biomolecules. Its fluorine content provides a handle for tracking and understanding biological processes .

Indole Derivatives:

While not directly related to DFMP, indole derivatives share some similarities. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. Indole derivatives have diverse biological and clinical applications, making them an interesting field of study .

properties

IUPAC Name

1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O/c14-13(15)18-12-3-1-10(2-4-12)9-17-7-5-11(16)6-8-17/h1-4,11,13H,5-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXTXHJKQMEABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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